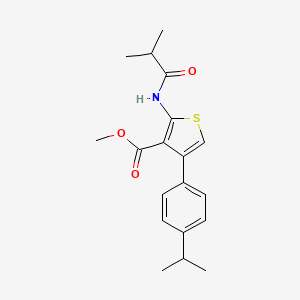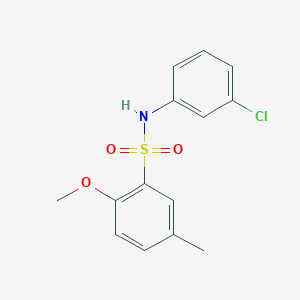
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide, also known as CFPPC, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CFPPC belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various bacteria and fungi. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory disease.
実験室実験の利点と制限
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide. One area of interest is the development of new synthetic methods for this compound that may improve its pharmacological properties. Another area of interest is the development of new formulations of this compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide involves the reaction of 2-chloro-4-fluorobenzylhydrazine with 3-pyridinecarboxaldehyde and 4-piperidinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound.
科学的研究の応用
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-18-10-17(21)4-3-16(18)13-25-8-5-15(6-9-25)19(26)24-23-12-14-2-1-7-22-11-14/h1-4,7,10-12,15H,5-6,8-9,13H2,(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDREONJXIMALC-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CN=CC=C2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CN=CC=C2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
